molecular formula C9H13BrN2 B13617305 5-Bromo-3-tert-butylpyridin-2-amine

5-Bromo-3-tert-butylpyridin-2-amine

Cat. No.: B13617305
M. Wt: 229.12 g/mol
InChI Key: UXWWTRHJDOPEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-tert-butylpyridin-2-amine is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a bulky tert-butyl group at the 3-position, and an amine group at the 2-position. This structure combines steric hindrance (from tert-butyl) with electronic modulation (from bromine and amine), making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-3-tert-butylpyridin-2-amine

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)7-4-6(10)5-12-8(7)11/h4-5H,1-3H3,(H2,11,12)

InChI Key

UXWWTRHJDOPEJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)Br)N

Origin of Product

United States

Preparation Methods

Bromination and Amination on Pyridine Core

A common approach starts with 2-aminopyridine derivatives, followed by bromination at the 5-position. For example, bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (around 10 °C) yields 2-amino-5-bromopyridine derivatives with high selectivity and yields (~90-95%). This step is critical to avoid over-bromination, such as 2-amino-3,5-dibromopyridine, which is a major impurity.

Following bromination, the amino group at the 2-position is typically preserved or protected during subsequent steps to prevent side reactions.

Introduction of the tert-Butyl Group at the 3-Position

The tert-butyl substituent can be introduced via nucleophilic substitution or cross-coupling reactions. One documented method involves the alkylation of a 3-hydroxypyridine intermediate with tert-butyl reagents under basic conditions.

For example, a reaction of 5-bromopyridin-3-ol with tert-butyl-containing reagents in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60 °C overnight affords tert-butyl substituted intermediates with quantitative yield (100%). This reaction typically involves nucleophilic substitution of the hydroxyl group by the tert-butyl moiety or formation of tert-butyl ethers or carbamates.

Amination at the 2-Position

The amino group at the 2-position can be introduced or preserved through careful control of reaction conditions. In some synthetic routes, the amino group is introduced via reduction of nitro precursors or by direct amination reactions.

In advanced synthetic sequences, the amino group may be protected during reactions such as bromination or tert-butylation and deprotected later to yield the free amine.

Representative Synthetic Route Example

Step Reaction Reagents/Conditions Yield Notes
1 Bromination of 2-aminopyridine NBS, acetone, 10 °C, stirring 90-95% Avoids over-bromination by controlling temperature and reagent equivalents
2 tert-Butylation of 5-bromopyridin-3-ol Potassium carbonate, DMF, 60 °C, overnight 100% Nucleophilic substitution with tert-butyl reagent, quantitative yield
3 Amination at 2-position (if needed) Reduction or amination steps, various Variable Amino group protected/deprotected as required

Solvent and Catalyst Considerations

  • Solvents: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) are commonly used for bromination and alkylation steps due to their ability to dissolve both organic substrates and inorganic bases.

  • Bases: Potassium carbonate (K2CO3) and sodium tert-butoxide are frequently employed to deprotonate hydroxyl groups or activate nucleophiles for substitution reactions.

  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid may be used in formylation or esterification steps in related pyridine chemistry but are less common in direct tert-butylation.

Purification and Characterization

  • Purification: Reaction mixtures are typically worked up by aqueous extraction, drying over anhydrous sodium sulfate, and solvent evaporation. Final purification is achieved by silica gel flash chromatography using gradients of ethyl acetate and heptane or by recrystallization to obtain high purity products.

  • Characterization: The products are characterized by NMR spectroscopy, mass spectrometry (MS), and elemental analysis. For instance, mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight (e.g., m/z 229.12 g/mol for 5-bromo-3-tert-butylpyridin-2-amine).

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-Aminopyridine or 5-bromopyridin-3-ol
Bromination Reagent N-Bromosuccinimide (NBS)
Bromination Conditions Acetone or DMF solvent, 10 °C, 16 hours
tert-Butylation Reagent tert-Butyl carbamate or tert-butyl halide
tert-Butylation Conditions K2CO3 base, DMF solvent, 60 °C, overnight
Amination Strategy Preservation or protection of amino group
Purification Extraction, drying, chromatography/recrystallization
Typical Yields Bromination: 90-95%, tert-butylation: ~100%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-tert-butylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-tert-butylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key analogs and their properties, with emphasis on substituent effects:

Compound Substituents Key Properties/Applications Reference
5-Bromo-3-tert-butylpyridin-2-amine 5-Br, 3-tert-butyl, 2-NH₂ Hypothesized high steric hindrance; potential use in catalysis or as a chiral dopant . N/A
5-Bromo-2-methylpyridin-3-amine 5-Br, 2-CH₃, 3-NH₂ Used in Suzuki cross-coupling to synthesize bioactive pyridines; moderate anti-thrombolytic activity .
5-Bromo-3-methoxypyridin-2-amine 5-Br, 3-OCH₃, 2-NH₂ Enhanced solubility in polar solvents due to methoxy group; similarity score 0.92 to target compound .
5-Bromo-2-morpholinopyridin-3-amine 5-Br, 2-morpholino, 3-NH₂ Polar morpholino group improves water solubility; potential in drug design .
3-Bromo-5-methylpyridin-2-amine 3-Br, 5-CH₃, 2-NH₂ Exhibits biofilm inhibition (91.95% against E. coli); methyl group reduces steric bulk .
5-Bromo-6-fluoropyridin-2-amine 5-Br, 6-F, 2-NH₂ Fluorine introduces electronegativity; used in electronic materials (MFCD11848480) .

Key Insights :

Steric Effects : The tert-butyl group in this compound likely reduces reactivity in nucleophilic substitutions compared to smaller substituents (e.g., methyl or methoxy) but enhances stability in hydrophobic environments .

Electronic Modulation : Bromine at the 5-position directs electrophilic substitution to the 3- and 4-positions, while the amine at 2-position activates the ring for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity : Methyl or methoxy substituents (e.g., in 5-Bromo-2-methylpyridin-3-amine) correlate with moderate bioactivity, whereas bulkier groups (tert-butyl) may improve membrane permeability but reduce binding affinity .

Solubility: Polar groups (morpholino, methoxy) improve aqueous solubility, whereas tert-butyl enhances lipophilicity, critical for blood-brain barrier penetration in drug candidates .

Q & A

Basic: What are the common synthetic routes for 5-Bromo-3-tert-butylpyridin-2-amine, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves bromination of a pyridine precursor followed by functionalization of the tert-butyl and amine groups. Key steps include:

  • Bromination : Electrophilic aromatic substitution (EAS) using bromine or NBS in polar solvents (e.g., DCM) at 0–25°C.
  • Amination : Palladium-catalyzed Buchwald-Hartwig coupling for introducing the amine group (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base in toluene at 100–120°C) .
  • Optimization : Yield improvements require inert atmospheres (N₂/Ar), controlled reagent stoichiometry (1:1.2 amine:halide), and microwave-assisted heating to reduce side reactions .

Advanced: How do steric effects of the tert-butyl group influence coupling reactions in derivative synthesis?

Answer:
The tert-butyl group introduces steric hindrance, which:

  • Slows reaction kinetics : Requires higher temperatures (e.g., 120°C vs. 80°C for methyl analogs) in cross-coupling reactions.
  • Limits regioselectivity : Steric bulk directs coupling to less hindered positions (e.g., para to tert-butyl in Suzuki-Miyaura reactions).
  • Mitigation strategies : Use bulky ligands (e.g., DavePhos) or solvent systems (dioxane/DMF) to enhance catalyst turnover .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm), tert-butyl singlet (δ 1.3–1.5 ppm), and amine protons (δ 4.5–5.5 ppm, broad if free).
  • LC-MS : Molecular ion [M+H]⁺ at m/z 257 (C₉H₁₄BrN₂), with fragmentation peaks at m/z 200 (loss of tert-butyl) and m/z 81 (pyridine ring) .
  • FT-IR : N-H stretch (~3350 cm⁻¹), C-Br stretch (~650 cm⁻¹) .

Advanced: How can computational methods (e.g., DFT) predict reactivity and binding targets for this compound?

Answer:

  • Reactivity : DFT calculations (B3LYP/6-31G*) model charge distribution, identifying nucleophilic/electrophilic sites (e.g., amine group as nucleophile, bromine as electrophile).
  • Binding predictions : Molecular docking (AutoDock Vina) against protein databases (PDB) prioritizes targets like kinase enzymes (e.g., EGFR) due to pyridine’s π-π stacking potential .
  • Validation : Correlate computational binding scores (ΔG) with experimental SPR or ITC data to refine models .

Basic: How to address low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate purification : Flash chromatography (SiO₂, hexane/EtOAc gradient) removes byproducts early.
  • Protection/deprotection : Use Boc-protected amines to prevent undesired side reactions during bromination.
  • Catalyst screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) for amination efficiency .

Advanced: Resolving contradictions in reported biological activities of analogs (e.g., 5-Bromo-3-methyl vs. 5-Bromo-3-CF₃ derivatives)?

Answer:

  • SAR analysis : Compare IC₅₀ values across analogs (e.g., methyl vs. CF₃) using standardized assays (e.g., kinase inhibition).
  • Structural modeling : Overlay crystal structures to identify critical substituent-receptor interactions (e.g., hydrophobic pockets favoring tert-butyl over CF₃) .
  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and Reaxys to identify trends in bioactivity cliffs .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Solvent selection : Replace toluene with safer alternatives (e.g., cyclopentyl methyl ether) for large-scale reactions.
  • Catalyst recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.
  • Purity control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Advanced: Designing mechanistic studies to elucidate degradation pathways under physiological conditions?

Answer:

  • Forced degradation : Expose compound to pH extremes (1–13), UV light, and oxidative stress (H₂O₂).
  • HPLC-MS/MS : Identify degradation products (e.g., debrominated or oxidized species) and propose pathways (e.g., SNAr for Br loss).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Basic: How to validate the purity of this compound for in vitro studies?

Answer:

  • HPLC-DAD : ≥95% purity with a C18 column (ACN/water + 0.1% TFA), retention time ~8.2 min.
  • Elemental analysis : Match experimental C/H/N/Br values to theoretical (C: 42.07%, H: 5.49%, N: 10.90%, Br: 31.11%) .

Advanced: What strategies minimize racemization in chiral derivatives synthesized from this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during amination.
  • Low-temperature reactions : Perform couplings at –20°C to slow racemization.
  • CD Spectroscopy : Monitor enantiomeric excess (ee) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.